molecular formula C28H25NO B8468404 2-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol CAS No. 875917-07-0

2-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol

Cat. No.: B8468404
CAS No.: 875917-07-0
M. Wt: 391.5 g/mol
InChI Key: YTGAMZMYQBDFJN-UHFFFAOYSA-N
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Description

2-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)phenol is a useful research compound. Its molecular formula is C28H25NO and its molecular weight is 391.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

875917-07-0

Molecular Formula

C28H25NO

Molecular Weight

391.5 g/mol

IUPAC Name

2-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]phenol

InChI

InChI=1S/C28H25NO/c1-21-7-15-25(16-8-21)29(26-17-9-22(2)10-18-26)27-19-12-23(13-20-27)11-14-24-5-3-4-6-28(24)30/h3-20,30H,1-2H3

InChI Key

YTGAMZMYQBDFJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=CC=C4O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a reaction vessel equipped with an agitation device, a thermometer and a dripping funnel was added 14.8 g of potassium tert-butoxide and 50 ml of tetrahydrofuran, and an aqueous solution of tetrahydrofuran in which 9.90 g of 2-hydroxybenzylphosphonic acid diethyl and 5.44 g of 4-(N,N-bis(4-methylphenyl)amino) benzaldehyde were dissolved was slowly added dropwise to the reaction vessel at room temperature in a nitrogen gas stream, followed by 2 hr reaction at the same temperature. The resultant solution was cooled, added with water, and added with 2N hydrochloric acid solution for acidification. Thereafter, tetrahydrofuran was removed by an evaporator, and the crude product was extracted with toluene. The toluene phase was sequentially washed with water, sodium hydrogen carbonate solution and saturated saline, and dehydrated by the addition of magnesium sulfate. After filtration, toluene was removed to obtain an oily crude product. Then the oily crude product was purified by column chromatography on silica gel, crystallized in hexane, thereby obtaining 5.09 g of 2-hydroxy-4′-(N,N-bis(4-methylphenyl)amino)stilbene (yield=72%, melting point=136.0° C. to 138.0° C.).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
5.44 g
Type
reactant
Reaction Step Two
[Compound]
Name
2-hydroxybenzylphosphonic acid diethyl
Quantity
9.9 g
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

14.8 g of kalium-tert-butoxide and 50 ml of tetrahydrofuran were put in a reaction reservoir having a mixer, a thermometer and a dropping funnel. Under a nitrogen stream, a solution wherein 9.90 g of the diethyl 2-hydroxybenzylphosphonate and 5.44 g of 4-(di-para-tolylamino)benzaldehyde were dissolved in tetrahydrofuran was slowly dropped therein at a room temperature, and the reaction therein is further performed for 2 hrs at the same temperature. Then, water was added therein while cooling the reaction product with water, a hydrochloric acid solution having a normal concentration of 2 was added therein to acidize the reaction product, and the tetrahydrofuran was removed by an evaporator to extract a crude product with toluene. The toluene phase was washed with water, a sodium hydrogen carbonate solution and a saturated saline in this order, and magnesium sulfate was further added thereto to dehydrate the toluene phase. After filtered, the toluene was removed therefrom to prepare an oily crude product, and the oily crude product was further column-refined with silica gel to crystallize 5.09 g of 2-hydroxy-4′-(di-para-tolylamino)stilbene in hexane at a yield of 72%, having a boiling point of 136.0 to 138.0° C.
Name
kalium tert-butoxide
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
5.44 g
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reactant
Reaction Step Two
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crude product
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Reaction Step Four
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50 mL
Type
solvent
Reaction Step Five
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

In a reaction container equipped with a stirring device, a thermometer and a tap funnel, 14.8 g of potassium tert-buthoxide and 50 ml of tetrahydrofuran are replaced. In nitrogen airstream, a solution in which 9.90 g of 2-hydroxy benzyl diethyl phosphonate and 5.44 g of 4-(N,N-bis(4-methylphenyl)amino)benzaldehyde are dissolved in tetrahydrofuran is slowly dropped to the reaction container at room temperature and the reaction is conducted for 2 hours. Next, while cooled down by water, water is added to the resultant and thereafter 2N hydrochloric acid is added to acidify the resultant. Furthermore, tetrahydrofuran is removed by an evaporator and the obtained coarse product is extracted by toluene. The toluene phase is washed with water, sodium hydrogen carbonate aqueous solution and saturated salt solution in this order. Magnesium sulfide is added to the resultant for dehydration. Subsequent to filtration, toluene is removed and an oily coarse product is obtained. Subsequent to column refinement by silica gel, the resultant is crystallized in hexane and 5.09 g (yield ratio: 72%) of 2-hydroxy-4′-(N,N-bis(4-methylphenyl)amino)stilbene is obtained. The melting point of the product is 136.0 to 138.0° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
[Compound]
Name
2-hydroxy benzyl diethyl phosphonate
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
5.44 g
Type
reactant
Reaction Step Two
Quantity
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Reaction Step Three
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Reaction Step Four
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50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

At first, 14.8 g of potassium tert-butoxide and 50 ml of tetrahydrofuran were put in a reaction vessel having a stirrer, a thermometer and a dropping funnel. Under a nitrogen gas flow, a solution in which 9.90 g of the diethyl 2-hydroxybenzylphosphonate and 5.44 g of 4-(N,N-bis(4-methylphenyl)amino)benzaldehyde were dissolved in tetrahydrofuran was slowly dropped therein at room temperature, and the reaction is further performed for 2 hours at the same temperature. Next, water was added thereto while cooling the reaction product with water, a hydrochloric acid solution with a normal concentration of 2 (i.e., 2N) was added therein to acidize the reaction product, and then tetrahydrofuran was removed by an evaporator. Further, toluene was added thereto to extract a crude product with toluene. The toluene phase was washed with water, a sodium hydrogen carbonate solution and a saturated saline in this order, and magnesium sulfate was then added thereto to dehydrate the toluene phase.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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5.44 g
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9.9 g
Type
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Reaction Step Four
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0 (± 1) mol
Type
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Reaction Step Four

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